Cas no 1807939-39-4 ((2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid)
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
- Z2510258286
- (2S,4R)-1-(t-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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- MDL: MFCD28023683
- Inchi: 1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1
- InChI Key: PFTNCNHBHXRZHM-RQJHMYQMSA-N
- SMILES: FC(O[C@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)O)C1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 356
- XLogP3: 1.7
- Topological Polar Surface Area: 76.1
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 362.8±42.0 °C at 760 mmHg
- Flash Point: 173.2±27.9 °C
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S684618-1mg |
(2S,4R)-1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic Acid |
1807939-39-4 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | S684618-2mg |
(2S,4R)-1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic Acid |
1807939-39-4 | 2mg |
$ 70.00 | 2022-06-03 | ||
| TRC | S684618-10mg |
(2S,4R)-1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic Acid |
1807939-39-4 | 10mg |
$ 295.00 | 2022-06-03 | ||
| Key Organics Ltd | AS-43309-0.25g |
(2s,4r)-1-(tert-butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid |
1807939-39-4 | >95% | 0.25g |
£1316.00 | 2025-02-08 | |
| Chemenu | CM478015-100mg |
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid |
1807939-39-4 | 95%+ | 100mg |
$812 | 2023-01-01 | |
| Chemenu | CM478015-250mg |
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid |
1807939-39-4 | 95%+ | 250mg |
$1146 | 2023-01-01 | |
| Chemenu | CM478015-500mg |
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid |
1807939-39-4 | 95%+ | 500mg |
$1793 | 2023-01-01 | |
| Chemenu | CM478015-1g |
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid |
1807939-39-4 | 95%+ | 1g |
$2290 | 2023-01-01 | |
| Enamine | EN300-176810-1g |
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid |
1807939-39-4 | 95% | 1g |
$1915.0 | 2023-09-20 | |
| Enamine | EN300-176810-5g |
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid |
1807939-39-4 | 95% | 5g |
$5553.0 | 2023-09-20 |
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid Suppliers
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
Introduction to (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic Acid (CAS No. 1807939-39-4)
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid (CAS No. 1807939-39-4) is a versatile and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a difluoromethoxy substituent, and a chiral pyrrolidine backbone. These attributes make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the amino functionality of amino acids and peptides. This group is known for its stability under a wide range of reaction conditions and can be selectively removed using mild acidic conditions, such as trifluoroacetic acid (TFA). The presence of the Boc group in (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid ensures that the compound remains stable during synthesis and purification processes, thereby facilitating its use in complex multi-step syntheses.
The difluoromethoxy substituent is another key feature of this compound. Fluorinated compounds have been extensively studied in medicinal chemistry due to their ability to modulate biological activity and improve pharmacokinetic properties. The introduction of fluorine atoms can enhance lipophilicity, metabolic stability, and binding affinity to target proteins. In the case of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid, the difluoromethoxy group may contribute to improved solubility and permeability, making it a valuable building block for the design of potent and selective drug candidates.
The chiral pyrrolidine backbone is crucial for the biological activity of this compound. Chirality plays a vital role in drug discovery, as enantiomers can exhibit significantly different pharmacological properties. The (2S,4R) configuration of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid ensures that it possesses the desired stereochemistry for optimal interaction with biological targets. This configuration has been shown to enhance binding affinity and selectivity, which are critical factors in the development of effective therapeutic agents.
Recent research has highlighted the potential applications of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid in various therapeutic areas. For instance, studies have demonstrated its utility as a building block for the synthesis of peptidomimetics and small molecule inhibitors targeting specific enzymes and receptors. One notable application is in the development of inhibitors for serine proteases, which are involved in numerous physiological processes and disease states. The unique combination of functional groups in this compound allows for fine-tuning of its properties to achieve high potency and selectivity against these targets.
In addition to its potential as a therapeutic agent, (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid has also been explored as a tool compound in chemical biology research. Its ability to modulate protein-protein interactions and cellular signaling pathways makes it a valuable reagent for studying complex biological systems. For example, it has been used to investigate the role of specific kinases in cellular processes such as cell proliferation and apoptosis.
The synthesis of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid involves several well-established synthetic routes. One common approach involves the stereoselective synthesis of the chiral pyrrolidine backbone followed by functionalization with the Boc protecting group and difluoromethoxy substituent. Advanced techniques such as asymmetric catalysis and organocatalysis have been employed to achieve high enantioselectivity and yield. These synthetic methods have been optimized to ensure scalability and reproducibility, making this compound readily available for both academic research and industrial applications.
From a safety perspective, (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid is generally considered safe when handled under appropriate laboratory conditions. However, standard precautions should be taken when working with any chemical reagent to ensure personal safety and environmental protection. It is important to follow established guidelines for handling hazardous materials and to use appropriate personal protective equipment (PPE).
In conclusion, (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid (CAS No. 1807939-39-4) is a highly promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for the development of novel therapeutic agents targeting various disease states. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.
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